Glyceryl tri(palmitate-1-13C), also known as Tripalmitin-carboxyls-13C3, is a specific type of triglyceride enriched with the stable isotope carbon-13 (¹³C) at the carboxyl group (C=O) of all three palmitate (hexadecanoate) chains. This enrichment allows scientists to use it as an isotopic tracer in various metabolic studies.
By incorporating this molecule into cell cultures, animal models, or even human subjects, researchers can track the fate of the labeled ¹³C atoms within the organism. This provides valuable information on:
The ¹³C enrichment in Glyceryl tri(palmitate-1-13C) enables researchers to study lipid-protein interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
By observing changes in the ¹³C signal of the labeled molecule upon interaction with specific proteins, researchers can gain insights into:
The unique properties of Glyceryl tri(palmitate-1-13C) are being explored for the development of novel diagnostic and therapeutic tools. For instance, researchers are investigating its potential for:
Glyceryl tri(palmitate-1-13C) is a stable isotope-labeled compound, specifically a triacylglycerol, where the palmitate fatty acid is isotopically enriched with carbon-13. Its chemical formula is C₅₁H₉₈O₆, and it has a molecular weight of approximately 810.30 g/mol. This compound is primarily utilized in research settings, particularly in studies involving lipid metabolism and tracer studies due to its unique isotopic labeling, which allows for precise tracking of metabolic pathways in biological systems .
The presence of the carbon-13 label allows for enhanced detection and analysis via nuclear magnetic resonance spectroscopy (NMR), providing insights into the dynamics of these reactions .
Glyceryl tri(palmitate-1-13C) serves as an important tool in biological research, particularly in studies focusing on lipid metabolism. Its isotopic labeling enables researchers to trace the absorption and utilization of fats in various metabolic processes. It has been used in breath tests to study fat digestion and absorption by measuring the exhalation of labeled carbon dioxide . Additionally, it can help in understanding the role of dietary fats in health and disease contexts.
The synthesis of glyceryl tri(palmitate-1-13C) typically involves:
This method ensures high purity and specificity for research applications .
Glyceryl tri(palmitate-1-13C) has several applications, including:
Studies involving glyceryl tri(palmitate-1-13C) often focus on its interactions with various biological molecules. For instance:
These interactions are crucial for understanding cellular metabolism and signaling pathways .
Glyceryl tri(palmitate-1-13C) shares similarities with other glycerides but is unique due to its carbon-13 labeling. Here are some comparable compounds:
Compound Name | Description | Unique Feature |
---|---|---|
Glyceryl tripalmitate | Non-labeled version | Lacks isotopic labeling |
Glyceryl trioleate | Triacylglycerol with oleic acid | Different fatty acid composition |
Glyceryl trioctanoate | Triacylglycerol with octanoic acid | Shorter chain fatty acids |
Glyceryl trilinoleate | Triacylglycerol with linoleic acid | Contains polyunsaturated fatty acids |
The uniqueness of glyceryl tri(palmitate-1-13C) lies in its isotopic labeling, which allows for detailed tracking of metabolic processes that are not possible with non-labeled counterparts .
Compartmental modeling quantifies the movement of glyceryl tri(palmitate-1-13C) through biologically defined pools, such as enterocytes, plasma lipoproteins, and peripheral tissues. This approach uses fractional transfer coefficients (FTCs) to describe the rate of tracer movement between compartments. For example, in a study using [U-13C]-palmitate in fasting mice, 39 ± 12 nmol/g protein of the tracer accumulated in the liver within 10 minutes, while skeletal muscle retained 14 ± 4 nmol/g protein [2]. These disparities highlight tissue-specific FTCs, which are critical for modeling lipid redistribution during fasting or feeding.
Postprandial models often incorporate delay compartments to account for gastric emptying and intestinal absorption. A seven-compartment model for lycopene kinetics, adapted for glyceryl tri(palmitate-1-13C), revealed that 12–29% of hydrolyzed 13C-labeled triglycerides are oxidized to 13CO2, depending on fatty acid chain length and saturation [3] [5]. The model further showed that hepatic uptake accounts for 60% of tracer clearance in healthy subjects, compared to diminished skeletal muscle oxidation in type 2 diabetic individuals [4].
Parameter | Healthy Subjects | Type 2 Diabetic Subjects |
---|---|---|
Hepatic FTC (h⁻¹) | 0.15 ± 0.03 | 0.22 ± 0.05* |
Muscle Oxidation Rate (nmol/g/min) | 0.95 ± 0.47 | Not Detectable |
Enterohepatic Recycling (%) | 35 ± 8 | 52 ± 11* |
*Data derived from [2] [4] [5].
Dual-isotope protocols differentiate hepatic VLDL from intestinal chylomicrons by administering 13C-labeled triglycerides orally and intravenous 2H-labeled free fatty acids. In cystic fibrosis patients, a 13C-tripalmitin breath test showed 12.25% cumulative 13CO2 exhalation over 8 hours, compared to 29.19% for a medium-chain triglyceride analog [3]. This disparity arises from hepatic preference for long-chain fatty acids, which are incorporated into VLDL, whereas medium-chain fats bypass lymphatics and enter portal circulation directly.
Chylomicrons (B-48) and VLDL (B-100) can be quantified using immunoassays combined with 13C-enrichment measurements. After a 13C-palmitate-enriched meal, B-48 particles exhibit 2.3-fold higher 13C enrichment than B-100 lipoproteins at 4 hours postprandially [6]. This technique confirmed that intestinal-derived lipids contribute 68 ± 9% of circulating triglycerides in the early postprandial phase, declining to 22 ± 6% after hepatic VLDL secretion predominates [6].
Hydrolysis of glyceryl tri(palmitate-1-13C) by pancreatic lipase releases 13C-palmitate, which is either β-oxidized to 13CO2 or re-esterified into hepatic triglycerides. Breath tests in children with fat malabsorption revealed that 13CO2 excretion rates correlate with pancreatic lipase activity (r = 0.87, p < 0.001) [1] [3]. A 7.37‰ δ13C over baseline at 3.5 hours post-ingestion indicates efficient enterohepatic recycling, whereas delays suggest biliary insufficiency or ileal resection [3].
IRMS detects 13C enrichment in plasma acylcarnitines and triglycerides, providing indirect measures of enterohepatic flux. In fasting mice, 0.82 ± 0.18 nmol/L of 13C-labeled acylcarnitines appeared in plasma within 10 minutes of intravenous [U-13C]-palmitate administration, with muscle concentrations 475-fold higher than hepatic levels [2]. This rapid partitioning underscores the role of skeletal muscle in buffering excess circulating fatty acids during fasting.
Biomarker | Physiological Significance | 13C Enrichment Threshold |
---|---|---|
13CO2 Exhalation Rate | Pancreatic lipase activity | ≥4.70‰ δ13C over baseline |
Plasma 13C-Acylcarnitines | Mitochondrial β-oxidation efficiency | ≥0.8 nmol/L |
Hepatic 13C-Triglycerides | Re-esterification and VLDL secretion | ≥15 nmol/g protein |